(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

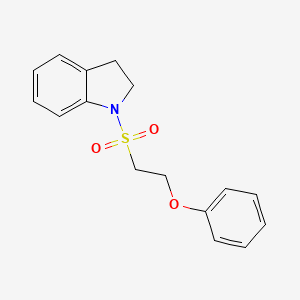

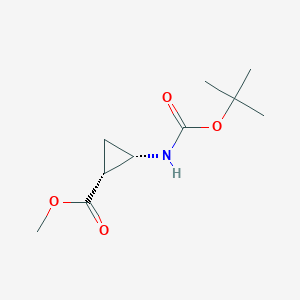

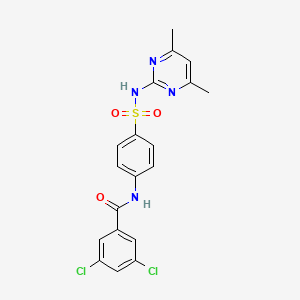

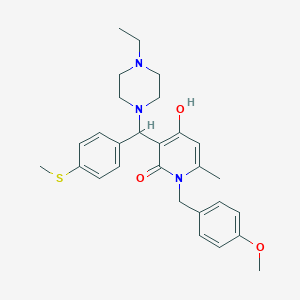

“(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 170299-60-2. It has a molecular weight of 215.25 and its IUPAC name is methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a tert-butoxycarbonyl group, and a methyl ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C . Its InChI Code is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 .Aplicaciones Científicas De Investigación

Synthesis and Resolution

- Enantiomerically pure cyclopropanecarboxylic acids, related to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, have been synthesized and resolved with high efficiency. This process involves cyclopropanation and chromatographic resolution, allowing preparation on a multigram scale (Jiménez, López, Oliveros, & Cativiela, 2001).

Stereochemistry and Molecular Structure

- The molecular structure and conformational analysis of a derivative of 1-aminocyclopropanecarboxylic acid, closely related to the compound , was examined using X-ray analysis. This analysis revealed details about the cyclopropane ring's configuration and intermolecular hydrogen bonding patterns (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Synthesis of Analogs

- Research has shown the synthesis of various cyclopropane-containing amino acids and peptidomimetics. These syntheses use building blocks similar to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and demonstrate its utility in creating novel bioactive compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Kinetic and Parallel Kinetic Resolutions

- Kinetic and parallel kinetic resolutions of methyl cyclopentene carboxylate, a structurally related compound, have been studied, showcasing the potential for efficient synthesis of enantiomers of methyl amino cyclopentane carboxylates (Davies et al., 2003).

Application in Conformational Analysis

- The cyclopropane ring, found in compounds similar to (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, is effective in restricting the conformation of biologically active compounds. This aspect is crucial for improving activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Spirocyclopropanation

- Research into the synthesis of spirocyclopropanated analogues of Iprodione has been conducted using tert-butoxycarbonylamino cyclopropanecarboxylate, demonstrating its versatility in the creation of complex molecular structures (Brackmann, Es-Sayed, & Meijere, 2005).

Multigram Synthesis

- A procedure for the multigram synthesis of trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid was developed, starting from L-serine and utilizing a tert-butoxycarbonyl protected intermediate. This highlights the compound's scalability and practicality in synthesis (Artamonov et al., 2010).

Ethylene Biosynthesis

- The compound has been used in the study of ethylene biosynthesis, particularly in the synthesis of analogues of the precursor to the plant growth hormone ethylene (Pirrung, Dunlap, & Trinks, 1989).

Mecanismo De Acción

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

Propiedades

IUPAC Name |

methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)